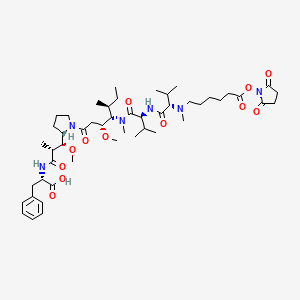
Nhs-mmaf
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-hydroxysuccinimide-monomethyl auristatin F (Nhs-mmaf) is a modified form of monomethyl auristatin F (Mmaf), a potent tubulin polymerization inhibitor used as an antitumor agent . This compound is commonly used in the development of antibody-drug conjugates (ADCs), which are targeted cancer therapies that deliver cytotoxic drugs directly to cancer cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Nhs-mmaf involves the conjugation of monomethyl auristatin F with N-hydroxysuccinimide (NHS) ester. The reaction typically occurs in an organic solvent such as dimethyl sulfoxide (DMSO) under mild conditions . The NHS ester reacts with the amino group of monomethyl auristatin F, forming a stable amide bond .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The final product is purified using chromatographic techniques and stored under specific conditions to maintain stability .
Análisis De Reacciones Químicas
Types of Reactions
Nhs-mmaf primarily undergoes substitution reactions due to the presence of the NHS ester group. The NHS ester is highly reactive towards nucleophiles, such as amines, leading to the formation of stable amide bonds .
Common Reagents and Conditions
Reagents: N-hydroxysuccinimide, monomethyl auristatin F, dimethyl sulfoxide (DMSO)
Conditions: Mild temperatures, typically around room temperature, and neutral to slightly basic pH.
Major Products
The major product of the reaction between this compound and an amine is a stable amide bond, which is crucial for the formation of antibody-drug conjugates .
Aplicaciones Científicas De Investigación
Nhs-mmaf has a wide range of applications in scientific research, particularly in the development of targeted cancer therapies. It is used to create antibody-drug conjugates (ADCs) that deliver cytotoxic drugs directly to cancer cells, minimizing damage to healthy tissues . In addition to its use in cancer research, this compound is also employed in studies involving protein functionalization and bioconjugation .
Mecanismo De Acción
Nhs-mmaf exerts its effects by inhibiting tubulin polymerization, which is essential for cell division. By binding to tubulin, this compound disrupts the formation of microtubules, leading to cell cycle arrest and apoptosis in cancer cells . The compound is linked to an antibody that specifically targets cancer cells, ensuring selective delivery and minimizing off-target effects .
Comparación Con Compuestos Similares
Nhs-mmaf is often compared to other monomethyl auristatin derivatives, such as monomethyl auristatin E (Mmae). Both compounds inhibit tubulin polymerization, but this compound has a charged carboxyl group at the C-terminus, making it less permeable to cell membranes and slightly less toxic than Mmae . Other similar compounds include dolastatin 10 and its analogs, which also target tubulin but differ in their chemical structures and pharmacokinetic properties .
Similar Compounds
- Monomethyl auristatin E (Mmae)
- Dolastatin 10
- Maytansinoid derivatives (DM2, DM4)
- Tubulysins
This compound stands out due to its specific modifications that enhance its stability and reduce its toxicity, making it a valuable tool in targeted cancer therapy .
Propiedades
Fórmula molecular |
C49H78N6O12 |
|---|---|
Peso molecular |
943.2 g/mol |
Nombre IUPAC |
(2S)-2-[[(2R,3R)-3-[(2S)-1-[(3R,4S,5S)-4-[[(2S)-2-[[(2S)-2-[[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-methylamino]-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C49H78N6O12/c1-12-32(6)44(37(65-10)29-40(58)54-27-19-22-36(54)45(66-11)33(7)46(60)50-35(49(63)64)28-34-20-15-13-16-21-34)53(9)48(62)42(30(2)3)51-47(61)43(31(4)5)52(8)26-18-14-17-23-41(59)67-55-38(56)24-25-39(55)57/h13,15-16,20-21,30-33,35-37,42-45H,12,14,17-19,22-29H2,1-11H3,(H,50,60)(H,51,61)(H,63,64)/t32-,33+,35-,36-,37+,42-,43-,44-,45+/m0/s1 |
Clave InChI |
HANHTXBATRQQFL-YTVPMEHESA-N |
SMILES isomérico |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)CCCCCC(=O)ON3C(=O)CCC3=O |
SMILES canónico |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)CCCCCC(=O)ON3C(=O)CCC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


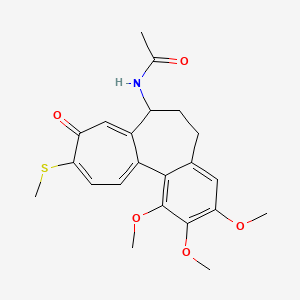
![2-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)-2-oxolanyl]-7-prop-2-enyl-3H-purine-6,8-dione](/img/structure/B11929487.png)


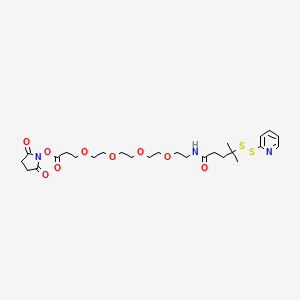

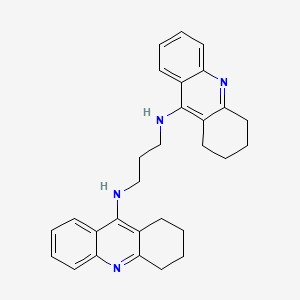
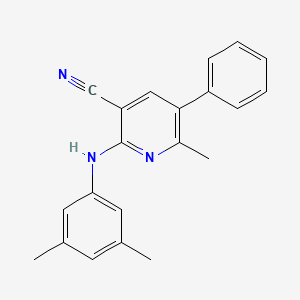
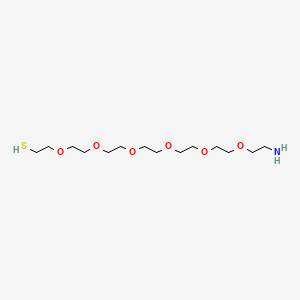
![1-[Tert-butyl(dimethyl)silyl]oxyethanol](/img/structure/B11929518.png)
![2,4-Diphenyl-6-(4,4,5,5-tetramethyl-[1,3,2] dioxaborolan-2-yl)-[1,3,5]triazine](/img/structure/B11929541.png)
![1-[[4-(dimethylamino)-3-methylphenyl]methyl]-5-(2,2-diphenylacetyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B11929546.png)
![(5Z)-2-imino-5-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazolidin-4-one](/img/structure/B11929554.png)
![2-(Octyldisulfanyl)ethyl 3-[2-[2-[bis[3-[2-(octyldisulfanyl)ethoxy]-3-oxopropyl]amino]ethyl-methylamino]ethyl-[3-[2-(octyldisulfanyl)ethoxy]-3-oxopropyl]amino]propanoate](/img/structure/B11929559.png)
